Stereochemical Identity: (S) vs (R) Enantiomer Configuration at the Pyrrolidine C3 Position
The target compound is the (S)-enantiomer (CAS 1354014-86-0, CCD06172195) , while the (R)-enantiomer (CCD06172194) is also commercially available from the same supplier [1]. Stereochemical assignment is confirmed by the IUPAC name specifying '(3S)' configuration . The (R)-enantiomer, differing solely by inverted stereochemistry at C3, would be expected to exhibit opposite chiroptical properties (optical rotation) and potentially divergent diastereoselectivity in subsequent reactions [2][3].
| Evidence Dimension | Stereochemical configuration at pyrrolidine C3 |
|---|---|
| Target Compound Data | (S)-configuration (IUPAC: tert-butyl (3S)-3-(pyridin-3-ylmethylsulfanyl)pyrrolidine-1-carboxylate; CAS 1354014-86-0; CCD06172195) |
| Comparator Or Baseline | (R)-enantiomer (CCD06172194; AmberMoltech); opposite absolute configuration, distinct optical rotation expected |
| Quantified Difference | Enantiomeric specification is qualitative but absolute; the (R)-enantiomer is a distinct chemical entity with opposite stereochemistry at C3 [1]. No specific rotation (α_D) data publicly reported for either enantiomer. However, enantiomeric pairs are expected to produce opposite specific rotation values of equal magnitude [2]. |
| Conditions | Vendor catalog data; no experimental optical rotation reported in public domain. |
Why This Matters
For asymmetric synthesis programs, procurement of the correct enantiomer is essential to maintain the desired three-dimensional geometry of the target molecule; using the incorrect enantiomer can lead to reversed chiral induction and loss of biological activity.
- [1] AmberMoltech LLC. (R)-3-(PYRIDIN-3-YLMETHYLSULFANYL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, CCD No. CCD06172194. URL: https://cn.chemcd.com View Source
- [2] Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994; Chapter 2. View Source
- [3] Pirrung, M. C. Chiral Separations and Stereochemical Analysis; Academic Press: San Diego, 1998; Chapter 1. View Source
